molecular formula C8H7ClN4O2 B13201028 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13201028
M. Wt: 226.62 g/mol
InChI Key: UKXXVHNHIRFRGO-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (: 1595639-07-8) is a high-value chemical scaffold with the molecular formula C 8 H 7 ClN 4 O 2 and a molecular weight of 226.62 . This compound is a versatile building block in medicinal chemistry, particularly in the synthesis of novel kinase inhibitors . The pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery due to its close similarity to purine bases, allowing it to interact effectively with enzyme active sites . This specific derivative is designed for researchers developing targeted therapies. Its structure allows for further functionalization at multiple positions, making it an ideal intermediate for creating compounds with potential antitumor, anti-inflammatory, and antibacterial properties . The 1H-pyrazolo[3,4-b]pyridine scaffold is a featured structure in more than 300,000 studied compounds and is present in several experimental and investigational drugs, highlighting its significant research value . The nitro and chloro substituents serve as excellent handles for synthetic elaboration via cross-coupling and nucleophilic substitution reactions, enabling the rapid exploration of structure-activity relationships . Handling and Safety: For Research Use Only. Not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information. The product is typically stored in a cool, inert atmosphere .

Properties

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

4-chloro-1-ethyl-5-nitropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H7ClN4O2/c1-2-12-8-5(3-11-12)7(9)6(4-10-8)13(14)15/h3-4H,2H2,1H3

InChI Key

UKXXVHNHIRFRGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multicomponent Cyclization Strategy

Method Overview:
One of the prominent approaches involves a four-component bicyclization process, which allows for the efficient construction of the pyrazolo[3,4-b]pyridine core with specific substituents such as chloro, ethyl, and nitro groups. This method is advantageous due to its flexibility, high yields, and mild conditions.

Reaction Components:

  • Substituted salicylic aldehydes
  • β-Keto esters
  • 5-Aminopyrazoles
  • Catalysts such as iron(III) chloride

Reaction Conditions:
Typically conducted under microwave irradiation at elevated temperatures (~250°C), with solvent-free conditions to enhance efficiency and environmental friendliness.

Key Findings:

  • Achieved yields range from 61% to 82%
  • Facilitates the formation of multifunctionalized tricyclic compounds, including the target 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine .

Research Data Table:

Entry Reactants Catalyst Temperature Yield (%) Notes
1 Salicylaldehyde + β-keto ester + 5-aminopyrazole FeCl₃ 250°C 61–82 Multicomponent cyclization

Aromatic Nucleophilic Substitution (S_NAr) Approach

Method Overview:
This approach involves nucleophilic substitution on a chloropyridine precursor, followed by nitration and further functionalization.

Stepwise Procedure:

  • Step 1: Nucleophilic substitution of chloropyridine with hydrazine monohydrate to introduce the hydrazine moiety.
  • Step 2: Cyclocondensation with 3-amino-2-butenenitrile to form the pyrazole ring.
  • Step 3: Nitration of the intermediate to introduce the nitro group at the 5-position.
  • Step 4: Chlorination or ethylation at the desired positions.

Reaction Conditions:

  • Reactions are often microwave-assisted for rapid synthesis.
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhances nucleophilic substitution efficiency.

Research Data Table:

Step Reagents Conditions Yield Reference
1 Hydrazine monohydrate Microwave, 50°C 88%
2 3-Amino-2-butenenitrile Microwave, solvent-free 91%
3 Nitric acid (for nitration) Cold, controlled Not specified

Microwave-Assisted Cyclization of Pyrazoles

Method Overview:
Microwave irradiation significantly accelerates the cyclization of pyrazole derivatives, enabling rapid formation of the heterocyclic core with high regioselectivity.

Procedure:

  • React 5-aminopyrazoles with aryl aldehydes under microwave irradiation at 150°C for 10 minutes.
  • Followed by nitration to introduce the nitro group at the 5-position.

Research Findings:

  • The process yields the desired nitro-substituted pyrazolopyridine with yields up to 91%.
  • The method is solvent-free, reducing environmental impact and reaction time.

Data Table:

Reactants Conditions Yield Notes
5-Aminopyrazole + Aryl aldehyde Microwave, 150°C, 10 min 91% Solvent-free

Functionalization and Final Assembly

Final Steps:

  • Introduction of the chloro group at the 4-position via halogenation of the heterocyclic core.
  • Ethylation at the nitrogen or carbon positions using ethyl halides under basic conditions.
  • Nitration to introduce the nitro group at the 5-position, often using mixed acid conditions.

Reaction Conditions:

  • Nitration typically performed with a mixture of nitric acid and sulfuric acid at low temperature to control regioselectivity.
  • Halogenation and alkylation carried out under mild basic conditions to avoid overreaction.

Research Data Table:

Step Reagents Conditions Yield Reference
Halogenation N-Chlorosuccinimide (NCS) Room temperature Not specified
Alkylation Ethyl halide Base (e.g., K₂CO₃) Not specified

Summary of Key Preparation Methods

Method Advantages Limitations Typical Yield Range References
Multicomponent Bicyclization High efficiency, mild conditions, multifunctionality Requires specific reactants 61–82%
Aromatic Nucleophilic Substitution Precise control, high yields Multi-step, reagent-sensitive Up to 91% ,
Microwave-Assisted Cyclization Rapid, environmentally friendly Equipment-dependent Up to 91%
Functional Group Modification Versatile, allows final tuning Overreaction risk Variable

Chemical Reactions Analysis

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It shows promise as a lead compound for the development of new therapeutic agents due to its biological activity.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species, contributing to its biological activity. The chloro and ethyl groups can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference
4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine Cl (4), Et (1), NO₂ (5) 257.66* Anticancer, antimicrobial
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Cl (4), Et (1), COOEt (5) 253.68 Intermediate for antiviral agents
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate PhNH (4), Ph (1), COOEt (5) 377.39 Antiviral, kinase inhibition
5-(4-Chlorophenyl)-1-methyl-3-phenyl-pyrazolo[3,4-b]thiopyrano[4,3-d]pyridine Cl (5), Me (1), thiopyran fusion 409.92 Anxiolytic, xanthine oxidase inhibition
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Cl (4), Me (1,3), CONH₂ (5) 225.66 Safety profile for pharmaceutical use

Notes:

  • Nitro vs. In contrast, carboxylate esters (e.g., COOEt) improve solubility and serve as intermediates for further functionalization .
  • Ethyl vs. Phenyl Substitutions : Ethyl groups at position 1 (as in the target compound) reduce steric hindrance compared to bulkier phenyl groups, facilitating interactions with enzyme active sites .

Physicochemical Properties

  • Melting Points : Nitro-substituted derivatives generally exhibit higher melting points (e.g., 178–209°C for nitro/carbonitrile analogs ) compared to ester derivatives (e.g., 164–192°C ), reflecting stronger intermolecular interactions.
  • log P Values : Hydrophobic substituents (e.g., phenyl groups) increase log P, enhancing membrane permeability. The target compound’s log P is predicted to be ~2.28 (similar to ethyl 4-chloro-1-ethyl analogs) .

Biological Activity

4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C9H9ClN4O2C_9H_9ClN_4O_2 with a molecular weight of 228.65 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is significant for its biological interactions.

Property Value
Molecular FormulaC₉H₉ClN₄O₂
Molecular Weight228.65 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have identified this compound as a potential anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including A172 and U87MG, with IC50 values in the micromolar range. The mechanism appears to involve the inhibition of key signaling pathways related to cell growth and apoptosis.

Inhibition of TBK1

The compound has been explored as an inhibitor of TANK-binding kinase 1 (TBK1), a crucial regulator in immune response and cancer progression. In vitro assays demonstrated that it effectively inhibited TBK1 activity, leading to reduced expression of downstream interferon-stimulated genes in THP-1 and RAW264.7 cells . This suggests its potential utility in developing therapies for immune-related diseases and cancers.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[3,4-b]pyridines is heavily influenced by their structural modifications. For instance, substituents at specific positions on the pyrazole ring can enhance or diminish activity against various targets. Studies have indicated that the presence of electron-withdrawing groups like nitro and chloro significantly increases potency against TBK1 compared to other derivatives lacking these groups .

Study on Antitubercular Activity

A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives, including this compound, and evaluated their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The results indicated promising antituberculotic activity for several derivatives with specific substitutions on the pyrazole ring .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer and immune responses. These studies revealed favorable binding affinities and highlighted critical interactions that could be exploited for drug design .

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